molecular formula C15H10BrClFNO2 B019450 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide CAS No. 1584-62-9

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide

Cat. No. B019450
CAS RN: 1584-62-9
M. Wt: 370.6 g/mol
InChI Key: WUZSFIKFFXBHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is a compound with potential significance in various chemical and pharmacological research areas. While specific studies on this exact compound are limited, research on similar compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

  • The synthesis of related acetanilide derivatives involves condensation reactions and the use of various reagents and catalysts. For example, the synthesis of various 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides involves condensation of 2-amino-6-fluoro-7-chlorobenzothiazole with different substituted chloroacetamides derivatives in dry 1,4-dioxane and Triethylamine (TEA) (Pattan, Babu, & Angadi, 2002).

Molecular Structure Analysis

  • Studies on molecular conformational structures of related compounds, such as 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride, indicate that these molecules exist in gas phase as two stable non-planar conformers anti and gauche (Johansen, Dahl, & Hagen, 2013).

Chemical Reactions and Properties

  • The chemical reactivity of similar compounds often involves reactions with various reagents, leading to the formation of new heterocyclic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for solid-phase synthesis of various heterocyclic scaffolds (Křupková et al., 2013).

Physical Properties Analysis

  • The physical properties of related compounds can be influenced by their molecular structure. For example, the presence of halogen atoms in ortho positions can affect properties like bond distances and planarity of the molecule (Johansen, Dahl, & Hagen, 2013).

Chemical Properties Analysis

  • The chemical properties of acetanilide derivatives are often characterized by their reactivity towards certain reagents and their biological activities. For example, some acetanilide derivatives show significant antibacterial and antifungal activities (Pattan, Babu, & Angadi, 2002).

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis of various halogen-substituted acetanilides, investigating their antibacterial and antifungal activities. Compounds with similar structural motifs have shown promising antifungal activity, highlighting the potential of halogen-substituted acetanilides in developing new antimicrobial agents (Pattan, Babu, & Angadi, 2002).

Antimicrobial Applications

  • Another study focused on the synthesis and antibacterial activity of chloro and bromo-substituted acetanilides. These compounds have been evaluated for their efficacy against various bacterial strains, providing a foundation for the development of new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Herbicidal Activity

  • The synthesis of halogen-substituted compounds for herbicidal applications has also been reported. Such studies indicate the potential of these compounds in agricultural sciences, specifically for the development of new herbicides with improved efficacy and safety profiles (Liu Chang-chun, 2006).

Advanced Material and Chemical Synthesis

  • Research on halogen-substituted acetanilides extends to the field of materials science and chemical synthesis, where these compounds serve as precursors or intermediates in the creation of novel materials and chemicals with specific properties (Knapp, Lork, Gupta, & Mews, 2005).

Luminescent and Structural Properties

  • Studies have also investigated the effect of halogen substituents on the luminescent and structural properties of compounds, with applications in the development of materials for optical and electronic devices (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Safety And Hazards

2-Bromo-4’-chloro-2’-(o-fluorobenzoyl)acetanilide is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . In case of accidental release, it is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

properties

IUPAC Name

2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSFIKFFXBHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057656
Record name 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide

CAS RN

1584-62-9
Record name 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoacetamido-5-chloro-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOACETAMIDO-5-CHLORO-2'-FLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3C8AC8AC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Reactant of Route 3
Reactant of Route 3
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Reactant of Route 4
Reactant of Route 4
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Reactant of Route 5
Reactant of Route 5
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Reactant of Route 6
Reactant of Route 6
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.